

An In-depth Technical Guide to 3-(Triisopropylsilyl)propiolaldehyde: Synthesis and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-(Triisopropylsilyl)propiolaldehyde*

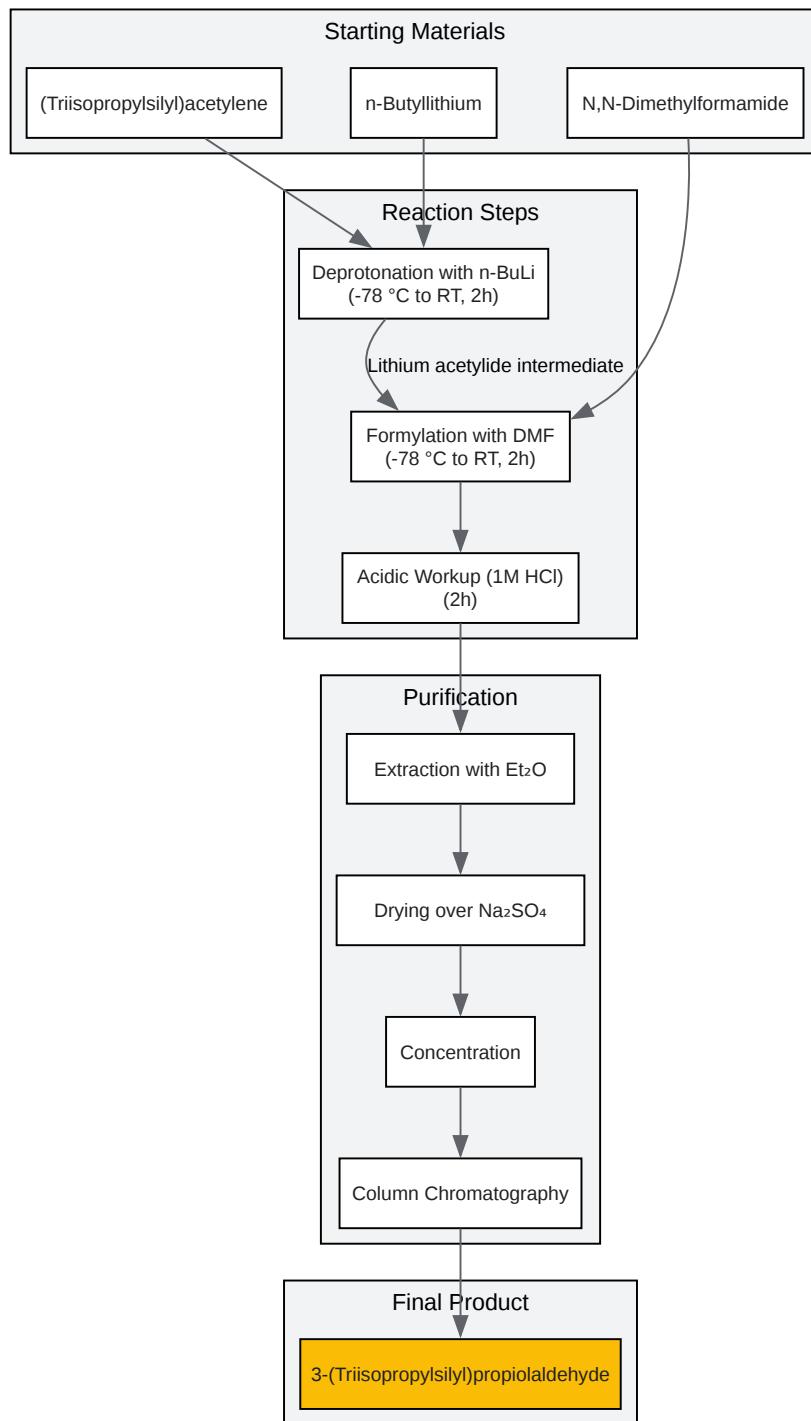
Cat. No.: B176532

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **3-(triisopropylsilyl)propiolaldehyde**, a valuable bifunctional molecule in organic synthesis. Its utility stems from the presence of both a reactive aldehyde group and a sterically hindered silyl-protected alkyne, allowing for selective transformations at either end of the molecule. This document details a common synthetic protocol and provides key characterization data.

Physicochemical Properties


Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₂ OSi	[1][2][3][4]
Molecular Weight	210.39 g/mol	[1][2][3][4]
Appearance	Colorless oil	[5]
Storage Conditions	Inert atmosphere, store in freezer, under -20°C	[3][6]

Synthesis of 3-(Triisopropylsilyl)propiolaldehyde

A widely employed method for the synthesis of **3-(triisopropylsilyl)propiolaldehyde** involves the formylation of the lithium salt of triisopropylsilylacetylene with N,N-dimethylformamide (DMF).

Experimental Workflow

Synthesis Workflow for 3-(Triisopropylsilyl)propiolaldehyde

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis of **3-(triisopropylsilyl)propiolaldehyde**.

Detailed Experimental Protocol

This protocol is adapted from a published procedure.[5]

- Deprotonation: To a solution of (triisopropylsilyl)acetylene (2.0 mL, 8.66 mmol) in diethyl ether (5 mL) at -78 °C under a nitrogen atmosphere, n-butyllithium solution (7.58 mL, 1.6 M in hexane) is added slowly. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.
- Formylation: The reaction mixture is cooled back down to -78 °C, and N,N-dimethylformamide (DMF) (1.29 mL, 16.72 mmol) is added. The solution is then allowed to warm to room temperature and is stirred for an additional 2 hours.
- Workup and Purification: A 1M hydrochloric acid solution (20 mL) is added to the reaction mixture, and it is stirred vigorously for 2 hours. The product is then extracted with diethyl ether (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate (Na_2SO_4) and concentrated using a rotary evaporator. The crude product is purified by column chromatography to yield the final product as a colorless oil (1.7 g, 93% yield).[5]

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

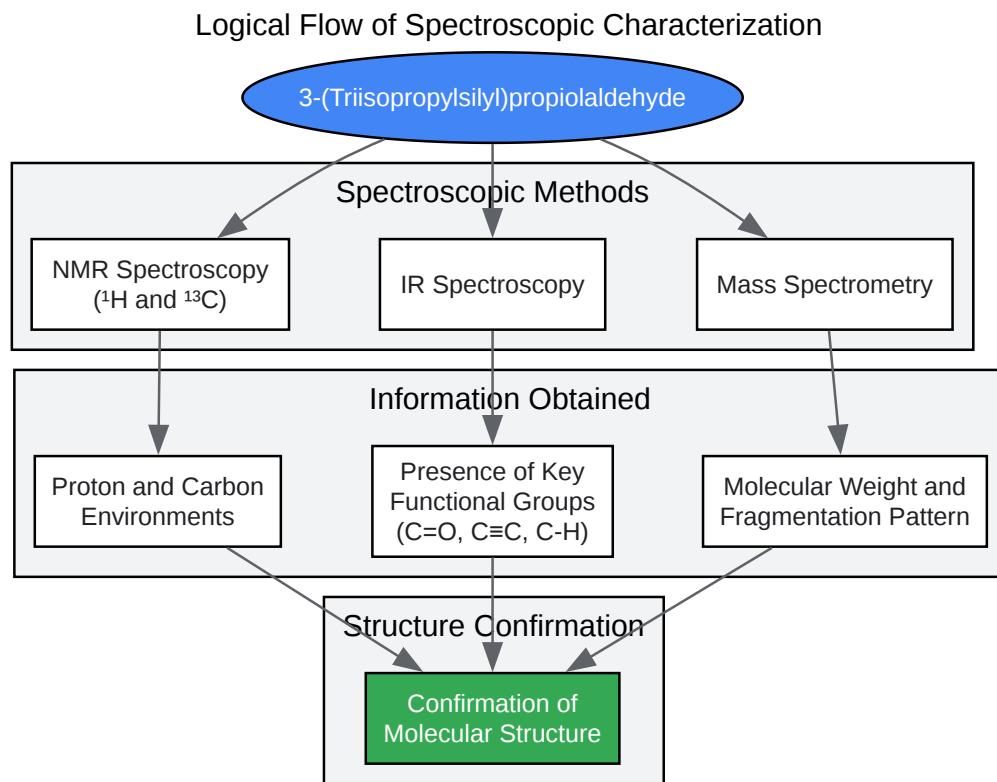
Nucleus	Solvent	Chemical Shift (δ) in ppm	Description
^1H	CDCl_3	9.19	s, 1H, Aldehyde proton
^1H	CDCl_3	1.12-1.06	m, 21H, Isopropyl protons
^{13}C (Predicted)	CDCl_3	~177	Aldehyde carbonyl ($\text{C}=\text{O}$)
^{13}C (Predicted)	CDCl_3	~103	Acetylenic carbon ($\text{Si-C}\equiv$)
^{13}C (Predicted)	CDCl_3	~95	Acetylenic carbon ($\equiv\text{C-CHO}$)
^{13}C (Predicted)	CDCl_3	~18	Isopropyl methyl carbons
^{13}C (Predicted)	CDCl_3	~11	Isopropyl methine carbons

Note: ^{13}C NMR data is predicted based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm^{-1})	Functional Group
~2945, 2865	C-H stretch (isopropyl)
~2150	$\text{C}\equiv\text{C}$ stretch (alkyne)
~1670	C=O stretch (aldehyde)

Note: IR data is predicted based on characteristic absorption bands for the functional groups present in the molecule.


Mass Spectrometry (MS) (Predicted)

The mass spectrum of **3-(triisopropylsilyl)propiolaldehyde** is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z (Predicted)	Proposed Fragment	Fragmentation Pathway
210	$[M]^+$	Molecular Ion
167	$[M - C_3H_7]^+$	Loss of an isopropyl group
181	$[M - CHO]^+$	Loss of the formyl radical
139	$[M - C_3H_7 - CO]^+$	Subsequent loss of CO from the m/z 167 fragment

Note: Mass spectrometry data is predicted based on common fragmentation patterns of silyl compounds and aldehydes.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Logical Relationship of Characterization Data

[Click to download full resolution via product page](#)

Caption: Interrelation of spectroscopic methods for structural elucidation.

Conclusion

This technical guide provides essential information for the synthesis and characterization of **3-(triisopropylsilyl)propiolaldehyde**. The detailed synthetic protocol and the compiled actual and predicted spectroscopic data serve as a valuable resource for researchers utilizing this versatile building block in their synthetic endeavors. The provided workflows and data tables are designed for clarity and ease of use in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Triisopropylsilyl)propiolaldehyde | CAS#:163271-80-5 | Chemsric [chemsrc.com]
- 2. 163271-80-5 | 3-(Triisopropylsilyl)propiolaldehyde - Moldb [moldb.com]
- 3. lookchem.com [lookchem.com]
- 4. 3-(Triisopropylsilyl)propiolaldehyde | lookchem [lookchem.com]
- 5. rsc.org [rsc.org]
- 6. 3-(Triisopropylsilyl)propiolaldehyde | 163271-80-5 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYL SILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Triisopropylsilyl)propiolaldehyde: Synthesis and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b176532#3-triisopropylsilyl-propiolaldehyde-synthesis-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com